molecular formula C18H17F2NOS B2677230 (3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797092-30-8

(3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No. B2677230
CAS RN: 1797092-30-8
M. Wt: 333.4
InChI Key: FJURAWRWCYQKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone, also known as DPTM, is a chemical compound with potential applications in scientific research. It is a thiazepane derivative that has been synthesized through a multistep process. The compound has been found to possess interesting biological activities, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound has been found to target the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
(3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of (3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is its potent antitumor activity against multiple cancer cell lines, making it a promising candidate for further investigation as a potential therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug.

Future Directions

Further research is needed to fully elucidate the mechanism of action of (3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone and to optimize its therapeutic potential. Additionally, studies on the pharmacokinetics and toxicity of the compound are needed to assess its safety and efficacy in vivo. Finally, the development of analogs and derivatives of (3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone may lead to the discovery of even more potent and selective antitumor agents.

Synthesis Methods

The synthesis of (3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone involves several steps, starting with the reaction of 3,4-difluorobenzaldehyde with 2-aminothiophenol to form the corresponding Schiff base. This intermediate is then reacted with 1,4-dibromobutane to yield the thiazepane ring system. Finally, the ketone group is introduced by reacting the thiazepane intermediate with phenylmagnesium bromide followed by oxidation with Jones reagent.

Scientific Research Applications

(3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone has been investigated for its potential use as a therapeutic agent in various diseases. Studies have shown that (3,4-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone exhibits potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess antifungal and antibacterial activities.

properties

IUPAC Name

(3,4-difluorophenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NOS/c19-15-7-6-14(12-16(15)20)18(22)21-9-8-17(23-11-10-21)13-4-2-1-3-5-13/h1-7,12,17H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJURAWRWCYQKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.